
4-Amino-2-hydroxy-2,3-dimethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxy-2,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted butanal structure. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2,3-dimethylbutanal typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: Starting with a suitable aldehyde and ketone, an aldol condensation reaction is performed to form the initial carbon skeleton.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxy-2,3-dimethylbutanal finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-hydroxy-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino and hydroxyl groups.
Pathways Involved: Metabolic pathways where the compound acts as a substrate or inhibitor, influencing biochemical reactions and cellular processes.
Comparación Con Compuestos Similares
- 4-Amino-2-hydroxy-3,3-dimethylbutanal
- 4-Amino-2-hydroxy-2,3-dimethylpentanal
Comparison:
- Structural Differences: Variations in the position and number of methyl groups or the length of the carbon chain.
- Reactivity: Differences in reactivity due to the presence of additional functional groups or changes in steric hindrance.
- Applications: Unique applications based on specific structural features and reactivity profiles.
4-Amino-2-hydroxy-2,3-dimethylbutanal stands out due to its specific combination of functional groups, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-amino-2-hydroxy-2,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-5(3-7)6(2,9)4-8/h4-5,9H,3,7H2,1-2H3 |
Clave InChI |
RGKXKGMOOUKJJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


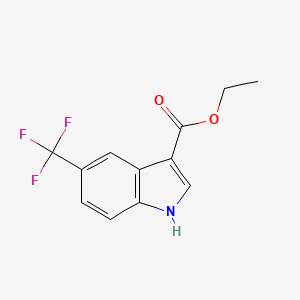
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
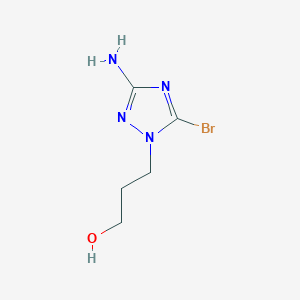

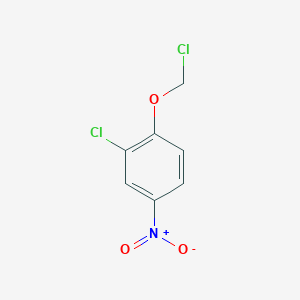
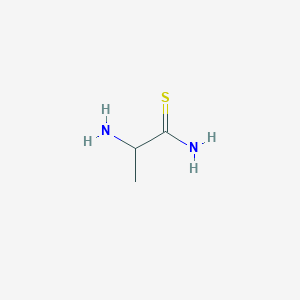
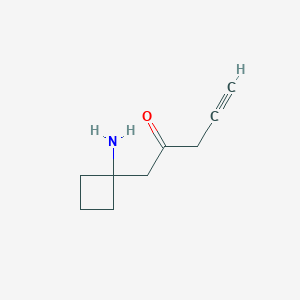

![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)


